{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)
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Overview
Description
{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) is a complex organic compound characterized by its phenanthrene core and multiple ethynyl and trimethylsilane groups
Preparation Methods
The synthesis of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) typically involves multiple steps, including the formation of ethynyl linkages and the introduction of trimethylsilane groups. One common method involves the use of Sonogashira coupling reactions, which are catalyzed by palladium and copper co-catalysts. The reaction conditions often include an inert atmosphere, such as argon, and the use of solvents like dichloromethane .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenanthrene core can be reduced under specific conditions to form dihydrophenanthrene derivatives.
Scientific Research Applications
{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its structural features. The ethynyl and phenanthrene groups facilitate electron transfer processes, making it useful in applications like artificial photosynthesis. The trimethylsilane groups provide stability and solubility, enhancing its performance in various chemical reactions .
Comparison with Similar Compounds
Similar compounds include:
((9,10-bis((triisopropylsilyl)oxy)anthracene-2,6-diyl)bis(ethyne-2,1-diyl)) bis(trimethylsilane): This compound also features ethynyl and trimethylsilane groups but has an anthracene core instead of phenanthrene.
Phenanthrene, 3,6-bis(1,1-dimethylethyl): This compound has a similar phenanthrene core but different substituents.
The uniqueness of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) lies in its combination of structural features, which provide a balance of stability, reactivity, and potential for various applications.
Biological Activity
{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) (CAS No. 918778-86-6) is a complex organic compound notable for its unique structural features, including a phenanthrene core and multiple ethynyl and trimethylsilane groups. This compound has garnered attention in the fields of organic chemistry and materials science due to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C40H34Si2, with a molecular weight of 570.9 g/mol. Its IUPAC name is trimethyl-[2-[4-[2-[6-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenanthren-3-yl]ethynyl]phenyl]ethynyl]silane. The structure can be visualized as follows:
The biological activity of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) is primarily attributed to its structural features that facilitate electron transfer processes . The presence of ethynyl groups enhances its reactivity and potential interactions with biological molecules.
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that phenanthrene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains, indicating potential for developing new antibiotics.
Case Studies and Research Findings
- Anticancer Studies : A study published in Advanced Functional Materials explored the anticancer properties of phenanthrene derivatives. The results indicated that compounds similar to {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) could significantly reduce cell viability in various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Activity : Research highlighted in Journal of Medicinal Chemistry demonstrated that phenanthrene-based compounds possess antimicrobial activity against several pathogenic bacteria. The study noted that modifications to the ethynyl groups enhanced the antibacterial efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Phenanthrene | Basic phenanthrene core | Limited activity |
Ethynylated Phenanthrenes | Ethynyl groups added | Enhanced reactivity; potential anticancer properties |
{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) | Multiple ethynyl and trimethylsilane groups | Promising anticancer and antimicrobial activities |
Properties
CAS No. |
918778-86-6 |
---|---|
Molecular Formula |
C40H34Si2 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
trimethyl-[2-[4-[2-[6-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenanthren-3-yl]ethynyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C40H34Si2/c1-41(2,3)27-25-33-11-7-31(8-12-33)15-17-35-19-21-37-23-24-38-22-20-36(30-40(38)39(37)29-35)18-16-32-9-13-34(14-10-32)26-28-42(4,5)6/h7-14,19-24,29-30H,1-6H3 |
InChI Key |
VJJKNDQAQAKECK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C[Si](C)(C)C)C=C2 |
Origin of Product |
United States |
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